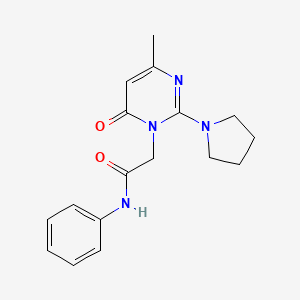

![molecular formula C13H22N2O4 B2639224 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1823810-70-3](/img/structure/B2639224.png)

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate

カタログ番号 B2639224

CAS番号:

1823810-70-3

分子量: 270.329

InChIキー: BQZFSYIHWFYSBV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

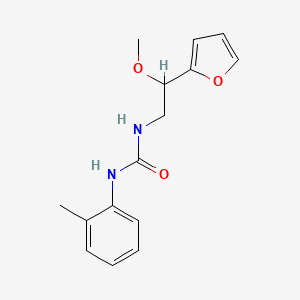

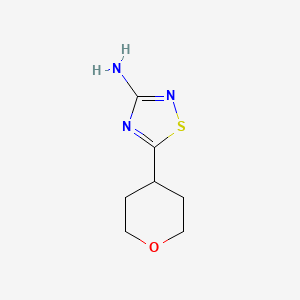

“2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate” is a sterically constrained amino acid derivative . It belongs to a distinctive class of organic compounds that have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This process adds two novel amino acids to the family of sterically constrained amino acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a feature of sterically constrained amino acids . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This reaction forms the four-membered rings in the spirocyclic scaffold .科学的研究の応用

Synthesis and Chemical Properties

- Meyers et al. (2009) described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing an entry point for novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

- Radchenko et al. (2010) synthesized ornitine and GABA analogues, adding them to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

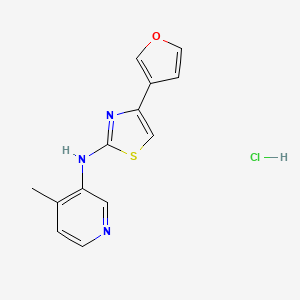

Medicinal Chemistry and Drug Design

- López et al. (2020) presented a catalytic and enantioselective preparation of 4-methylene proline scaffolds, which are key elements in antiviral drug synthesis (López et al., 2020).

- Odagiri et al. (2013) synthesized novel quinolines with potent antibacterial activity against respiratory pathogens, using a derivative of the compound (Odagiri et al., 2013).

Chemical Transformations

- Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of similar spirocyclic compounds, leading to bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

- Rao et al. (2017) developed a new reagent for introducing Boc protecting groups to amines, enhancing the synthesis process of related compounds (Rao et al., 2017).

Biological and Pharmacological Studies

- Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of related spirocyclic compounds, which is crucial in pharmacological research (Jakubowska et al., 2013).

- Gurry et al. (2015) conducted a synthesis of spirocyclic oxetane-fused benzimidazole, a structure potentially useful in drug development (Gurry et al., 2015).

Applications in Natural Products and Insect Repellents

- Smolanoff et al. (1975) isolated a nitrogen-containing terpene from a milliped, showcasing the natural occurrence and potential use of similar compounds as insect repellents (Smolanoff et al., 1975).

Chemical Synthesis and Stability Studies

- Haas et al. (2017) improved the synthesis of bicyclic spiro compounds, enhancing their stability and solubility for broader chemical applications (Haas et al., 2017).

特性

IUPAC Name |

2-O-tert-butyl 6-O-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZFSYIHWFYSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)

![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)